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Compound of Interest

Compound Name: Decyl octadec-9-enoate

Cat. No.: B15147439

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for decyl
octadec-9-enoate (also known as decyl oleate). It includes a summary of expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed
experimental methodologies for acquiring such data, and a visualization of the analytical
workflow. While access to specific, raw experimental spectra for this compound is limited in
publicly available databases, this guide furnishes representative data based on the known
structure and spectroscopic characteristics of similar long-chain esters.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for decyl
octadec-9-enoate. This data is compiled from predictive models and analysis of spectroscopic
data for analogous long-chain fatty acid esters.

Table 1: Predicted *H NMR Spectroscopic Data for Decyl octadec-9-enoate in CDCl3
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Chemical Shift . .
Multiplicity Number of Protons  Assignment
(ppm)
. -CH=CH- (Olefinic
~5.34 Multiplet 2H
protons)
_ -O-CHz2- (Ester
~4.06 Triplet 2H
methylene)
_ -CH2-C(=0)- (a-
~2.28 Triplet 2H
carbonyl methylene)
_ -CH2-CH=CH-CHz2-
~2.01 Multiplet 4H ]
(Allylic protons)
] -O-CH2-CHa2- (B-ester
~1.61 Quintet 2H
methylene)
) -(CH2)n- (Methylene
~1.26 Broad Singlet 34H )
chain)
] -CHs (Terminal methyl
~0.88 Triplet 6H

groups)

Table 2: Predicted 13C NMR Spectroscopic Data for Decyl octadec-9-enoate in CDCIs
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Chemical Shift (ppm) Carbon Type Assighment
~173.9 Quaternary -C(=0)O0O- (Ester carbonyl)
~129.9 Tertiary -CH=CH- (Olefinic carbons)
~64.4 Secondary -O-CHz- (Ester methylene)

-CHz2-C(=0)- (a-carbonyl
~34.4 Secondary

methylene)

Methylene carbons in long
~31.9 Secondary )

chains

Methylene carbons in long
~29.7 Secondary ]

chains

Methylene carbons in long
~29.5 Secondary )

chains

Methylene carbons in long
~29.3 Secondary ]

chains

Methylene carbons in long
~29.2 Secondary )

chains

Methylene carbons in long
~29.1 Secondary )

chains
~27.2 Secondary Allylic carbons
~25.9 Secondary B-ester methylene
~25.0 Secondary B-carbonyl methylene

Methylene adjacent to terminal
~22.7 Secondary

methyl
~14.1 Primary -CHs (Terminal methyl groups)

Table 3: Expected Infrared (IR) Absorption Bands for Decyl octadec-9-enoate
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Functional Group

Wavenumber (cm~12) Intensity . .
Vibration
~3005 Medium =C-H stretch (Olefinic)
C-H asymmetric stretch
2924 Strong ) ]
(Aliphatic CHz)
C-H symmetric stretch
2854 Strong ] )
(Aliphatic CHz2)
1740 Strong C=0 stretch (Ester carbonyl)
) C-H bend (Methylene
1465 Medium ) )
scissoring)
1165 Strong C-O stretch (Ester)
-(CH2)n- rock (Methylene
722 Weak

chain)

Table 4: Expected Mass Spectrometry (GC-MS) Data for Decyl octadec-9-enoate

m/z Interpretation

422.4 Molecular lon [M]*

282.3 [C18H3402]* (Oleic acid fragment)
[C1sH320]* (Loss of water from oleic acid

264.2
fragment)

141.1 [C10H21]* (Decyl fragment)

55, 69, 83, 97 Characteristic aliphatic chain fragments

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of long-chain

esters like decyl octadec-9-enoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the
molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
» Weigh approximately 10-20 mg of decyl octadec-9-enoate into a clean, dry NMR tube.

e Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

o Cap the NMR tube and gently agitate until the sample is fully dissolved.
IH NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse sequence.

e Spectral Width: 0-12 ppm.

e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 16-64, depending on sample concentration.

o Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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e Number of Scans: 1024-4096, due to the low natural abundance of 13C.

e Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the *H NMR spectrum.

Perform peak picking to identify the chemical shifts in both *H and 3C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.

o Place a small drop of neat decyl octadec-9-enoate directly onto the center of the ATR
crystal.

e Acquire the sample spectrum.
FTIR Acquisition Parameters:
e Spectral Range: 4000-400 cm~1,

e Resolution: 4 cm™1.
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e Number of Scans: 16-32.

e Mode: Transmittance or Absorbance.

Data Processing:

o The software automatically ratios the sample spectrum to the background spectrum.
» Perform baseline correction if necessary.

o Use peak-picking tools to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

Sample Preparation:

o Prepare a dilute solution of decyl octadec-9-enoate (approximately 1 mg/mL) in a volatile
organic solvent such as hexane or ethyl acetate.

GC-MS Parameters:

e GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 pm film
thickness).

« Injector Temperature: 280 °C.

e Injection Volume: 1 pL.

* Injection Mode: Split (e.g., 50:1 split ratio).

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Oven Temperature Program:
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o Initial temperature: 150 °C, hold for 1 minute.

o Ramp: Increase to 300 °C at a rate of 10 °C/min.

o Final hold: Hold at 300 °C for 10 minutes.

MS Transfer Line Temperature: 290 °C.

lon Source Temperature: 230 °C.

lonization Mode: Electron lonization (El) at 70 eV.

Mass Scan Range: m/z 40-500.

Data Processing:

Identify the peak corresponding to decyl octadec-9-enoate in the total ion chromatogram
(TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and major fragment ions.

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like decyl octadec-9-enoate.
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Spectroscopic Analysis Workflow for Decyl octadec-9-enoate

Sample Preparation

Decyl octadec-9-enoate Sample

s

Dissolve in CDCI3 with TMS Neat Liquid Dilute in Hexane

/ Spectroscopic Analysis l

NMR Spectrometer (*H & 13C) FTIR Spectrometer (ATR) GC-MS

/ Data Processing & [nterpretation \

Fourier Transform, Phasing, Calibration, Integration Background Subtraction, Baseline Correction Chromatogram & Mass Spectrum Analysis

Structure Elucidation & Confirmation

Click to download full resolution via product page
Caption: Workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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